molecular formula C6H10O2S B1615778 Methyl allylthioacetate CAS No. 72867-23-3

Methyl allylthioacetate

Cat. No.: B1615778
CAS No.: 72867-23-3
M. Wt: 146.21 g/mol
InChI Key: XUIRWMWZYBMPQC-UHFFFAOYSA-N
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Description

Methyl allylthioacetate is an organic compound with the molecular formula C6H10O2S. It is an ester formed from the reaction of allyl mercaptan and acetic acid. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl allylthioacetate can be synthesized through the esterification of allyl mercaptan with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of allyl mercaptan and acetic acid in the presence of a strong acid catalyst. The reaction mixture is heated to maintain the reflux conditions, and the product is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols; reactions are often performed in the presence of a base to neutralize the by-products.

Major Products Formed:

Scientific Research Applications

Methyl allylthioacetate has several applications in scientific research:

Comparison with Similar Compounds

    Methyl thioacetate: Similar in structure but lacks the allyl group.

    Allyl acetate: Contains the allyl group but lacks the sulfur atom.

    Ethyl allylthioacetate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: Methyl allylthioacetate is unique due to the presence of both an allyl group and a sulfur atom in its structure. This combination imparts distinctive chemical properties, such as its reactivity in oxidation and substitution reactions, and its characteristic odor, making it valuable in various applications .

Properties

IUPAC Name

methyl 2-prop-2-enylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIRWMWZYBMPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223165
Record name Methyl allylthioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72867-23-3
Record name Methyl allylthioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072867233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 72867-23-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl allylthioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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